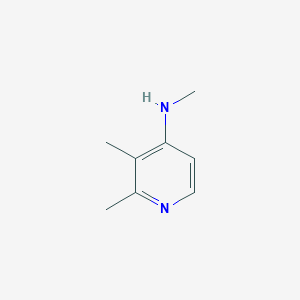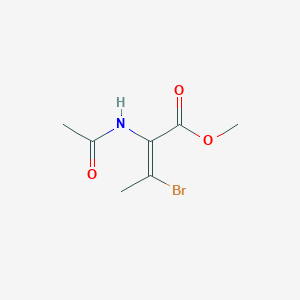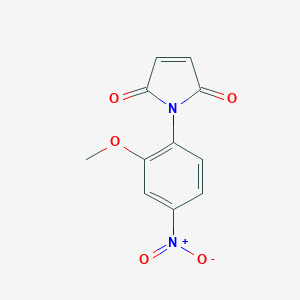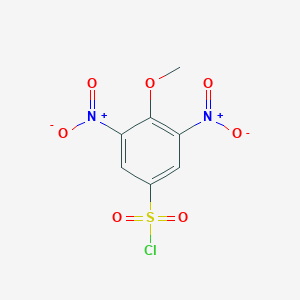
N,2,3-trimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3-trimethylpyridin-4-amine, also known as TMA-4, is a chemical compound that belongs to the family of pyridine derivatives. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. In recent years, TMA-4 has gained significant attention from the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
N,2,3-trimethylpyridin-4-amine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that modulates intracellular signaling pathways and regulates various physiological and behavioral responses. N,2,3-trimethylpyridin-4-amine binds to the receptor and activates it, leading to the activation of downstream signaling cascades, including the phospholipase C pathway, the arachidonic acid pathway, and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and gene expression, which contribute to the hallucinogenic effects and therapeutic potential of N,2,3-trimethylpyridin-4-amine.
Biochemical and Physiological Effects
N,2,3-trimethylpyridin-4-amine has been shown to induce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, changes in color perception, and altered sense of time and space. N,2,3-trimethylpyridin-4-amine has also been shown to increase dopamine and norepinephrine release in the brain, which may contribute to its mood-enhancing and stimulant effects. Moreover, N,2,3-trimethylpyridin-4-amine has been studied for its potential neuroprotective effects and anti-inflammatory properties, which may have therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2,3-trimethylpyridin-4-amine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise and reproducible results. Moreover, N,2,3-trimethylpyridin-4-amine has been extensively studied and optimized for synthesis, which facilitates its availability and purity. However, N,2,3-trimethylpyridin-4-amine also has several limitations, including its potential toxicity and hallucinogenic effects, which may pose risks for researchers and require proper safety measures. Moreover, N,2,3-trimethylpyridin-4-amine has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
N,2,3-trimethylpyridin-4-amine has several potential future directions for scientific research, including its application in the development of novel therapeutics for depression, anxiety, and addiction. Moreover, N,2,3-trimethylpyridin-4-amine can be used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties. Furthermore, N,2,3-trimethylpyridin-4-amine can be used in combination with other compounds to study the synergistic effects and potential therapeutic applications. Overall, N,2,3-trimethylpyridin-4-amine has significant potential for scientific research and development of novel therapeutics, which requires further investigation and optimization.
Métodos De Síntesis
N,2,3-trimethylpyridin-4-amine can be synthesized through several methods, including the reductive amination of 2,3,4-trimethylpyridine with 4-aminobenzaldehyde, the condensation of 2,3,4-trimethylpyridine with 4-nitrobenzaldehyde followed by reduction, and the reaction of 2,3,4-trimethylpyridine with 4-chloro-3-nitrobenzaldehyde followed by reduction. These methods have been extensively studied and optimized to yield high purity N,2,3-trimethylpyridin-4-amine.
Aplicaciones Científicas De Investigación
N,2,3-trimethylpyridin-4-amine has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to induce hallucinogenic effects and alter perception and cognition in animal models and humans. N,2,3-trimethylpyridin-4-amine has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Moreover, N,2,3-trimethylpyridin-4-amine has been used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties.
Propiedades
Número CAS |
193690-67-4 |
|---|---|
Nombre del producto |
N,2,3-trimethylpyridin-4-amine |
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
N,2,3-trimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10) |
Clave InChI |
ZKCRUGIHJWIOON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1C)NC |
SMILES canónico |
CC1=C(C=CN=C1C)NC |
Sinónimos |
4-Pyridinamine,N,2,3-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)








![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)

